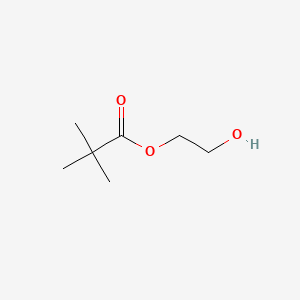
2-Hydroxyethyl-2',2'-dimethylpropionate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Hydroxyethyl-2’,2’-dimethylpropionate can be synthesized through the esterification of pivalic acid with 2-hydroxyethanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester product .
Industrial Production Methods
In industrial settings, the production of 2-hydroxyethyl-2’,2’-dimethylpropionate follows a similar esterification process but on a larger scale. The reaction conditions are optimized to maximize yield and minimize by-products. The use of continuous flow reactors and advanced separation techniques, such as distillation and crystallization, ensures the efficient production of high-purity 2-hydroxyethyl-2’,2’-dimethylpropionate .
Chemical Reactions Analysis
Types of Reactions
2-Hydroxyethyl-2’,2’-dimethylpropionate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of 2-oxoethyl-2’,2’-dimethylpropionate.
Reduction: The ester functional group can be reduced to form the corresponding alcohol, 2-hydroxyethyl-2’,2’-dimethylpropanol.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as halides (e.g., chloride, bromide) and amines can be used in substitution reactions.
Major Products Formed
Oxidation: 2-Oxoethyl-2’,2’-dimethylpropionate
Reduction: 2-Hydroxyethyl-2’,2’-dimethylpropanol
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Hydroxyethyl-2’,2’-dimethylpropionate has several applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is used in the study of enzyme-catalyzed reactions involving ester hydrolysis.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of polymers, resins, and coatings.
Mechanism of Action
The mechanism of action of 2-hydroxyethyl-2’,2’-dimethylpropionate involves its interaction with specific molecular targets and pathways. In biological systems, the ester functional group can be hydrolyzed by esterases, leading to the release of pivalic acid and 2-hydroxyethanol. These metabolites can then participate in various metabolic pathways, influencing cellular processes .
Comparison with Similar Compounds
Similar Compounds
2-Hydroxyethyl acetate: Similar in structure but with an acetate ester group instead of a pivalate ester group.
2-Hydroxyethyl butyrate: Contains a butyrate ester group, differing in the length of the carbon chain.
2-Hydroxyethyl benzoate: Features a benzoate ester group, introducing an aromatic ring into the structure.
Uniqueness
2-Hydroxyethyl-2’,2’-dimethylpropionate is unique due to its pivalate ester group, which imparts distinct chemical and physical properties. The presence of the bulky tert-butyl group in the pivalate moiety provides steric hindrance, influencing the reactivity and stability of the compound .
Properties
CAS No. |
20267-19-0 |
|---|---|
Molecular Formula |
C7H14O3 |
Molecular Weight |
146.18 g/mol |
IUPAC Name |
2-hydroxyethyl 2,2-dimethylpropanoate |
InChI |
InChI=1S/C7H14O3/c1-7(2,3)6(9)10-5-4-8/h8H,4-5H2,1-3H3 |
InChI Key |
YMLMPWTWWZJGAZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)OCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















